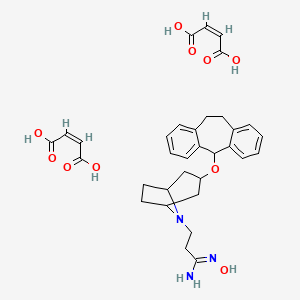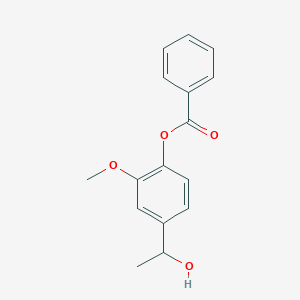
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and contains a hydroxyethyl group and a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate typically involves the esterification of 4-(1-Hydroxyethyl)-2-methoxyphenol with benzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-Oxoethyl)-2-methoxyphenyl benzoate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxyethyl)benzoate: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxyphenyl benzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
4-(1-Hydroxyethyl)-2-methoxyphenol: Contains a phenol group instead of a benzoate group, leading to different biological activities.
Uniqueness
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
6329-91-5 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
[4-(1-hydroxyethyl)-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-9-14(15(10-13)19-2)20-16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
Clé InChI |
ZDEXBOZCBDVROZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


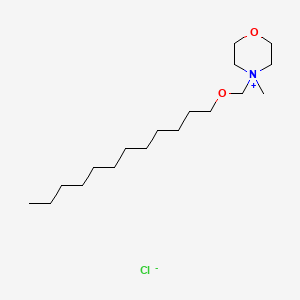
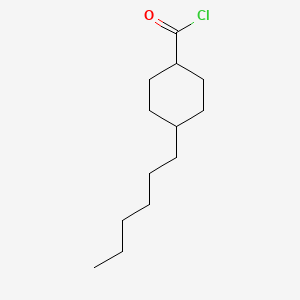
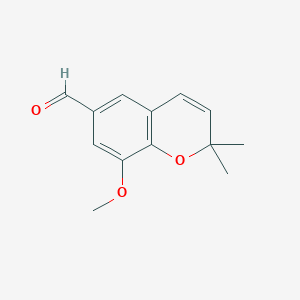

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
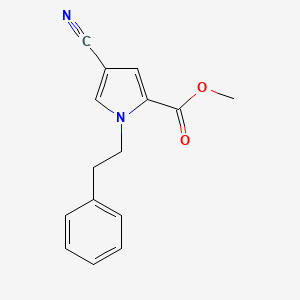


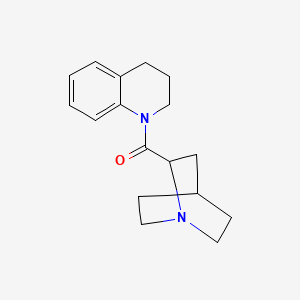
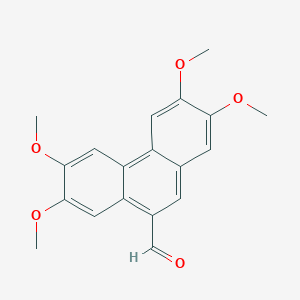

![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)

